molecular formula C18H22BrN B14496736 1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide CAS No. 63279-66-3

1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide

Cat. No.: B14496736
CAS No.: 63279-66-3
M. Wt: 332.3 g/mol
InChI Key: CMYLANQGVVHKMB-UHFFFAOYSA-N
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Description

1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide is a chemical compound with the molecular formula C18H21N·HBr. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a dihydroacenaphthylene moiety attached to a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide involves several steps. One common method includes the reaction of 1,2-dihydroacenaphthylene with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acenaphthylene ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures. These reactions often require specific catalysts and conditions.

Scientific Research Applications

1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrob

Properties

CAS No.

63279-66-3

Molecular Formula

C18H22BrN

Molecular Weight

332.3 g/mol

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide

InChI

InChI=1S/C18H21N.BrH/c1-2-11-19(12-3-1)13-16-10-9-15-8-7-14-5-4-6-17(16)18(14)15;/h4-6,9-10H,1-3,7-8,11-13H2;1H

InChI Key

CMYLANQGVVHKMB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C3CCC4=C3C2=CC=C4.Br

Origin of Product

United States

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